3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone
Description
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone is a substituted propanone derivative featuring a 3,4-dimethylanilino group at the β-position and a 4-methylphenyl group at the carbonyl terminus. This compound belongs to the cathinone analog family, characterized by a ketone group adjacent to an amine-substituted carbon. Its molecular formula is C₁₈H₂₁NO, with an average molecular mass of 267.37 g/mol (calculated from substituent contributions). However, specific biological data for this compound remain underreported in the literature.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-9,12,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZBCJRZYTJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186790 | |
| Record name | 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-13-4 | |
| Record name | 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477319-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-DIMETHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of 1-(4-Methylphenyl)-2-propen-1-one
The enone intermediate is synthesized via Claisen-Schmidt condensation :
Reactants :
- 4-Methylacetophenone
- Formaldehyde
Conditions :
- Base : Sodium hydroxide or potassium hydroxide.
- Solvent : Ethanol or methanol.
- Temperature : 0°C initial, warming to ambient.
Mechanism :
Base-mediated deprotonation of 4-methylacetophenone generates an enolate, which undergoes condensation with formaldehyde to form the α,β-unsaturated ketone.
Step 2: Conjugate Addition of 3,4-Dimethylaniline
Conditions :
- Catalyst : None (thermal) or Lewis acids (e.g., ZnCl₂).
- Solvent : Toluene or dichloromethane.
- Temperature : 80–100°C.
Mechanism :
The amine attacks the β-carbon of the enone, followed by proton transfer to yield the β-anilino ketone.
Advantages :
- High regioselectivity due to the electron-deficient enone.
- Scalable enone synthesis.
Challenges :
- Potential polymerization of the enone.
- Requires anhydrous conditions to prevent hydrolysis.
Yield :
Reductive Amination of 1-(4-Methylphenyl)-1-propanone
Reductive amination combines the ketone and amine via an imine intermediate, which is subsequently reduced.
Reactants :
- 1-(4-Methylphenyl)-1-propanone
- 3,4-Dimethylaniline
Conditions :
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
- Solvent : Methanol or tetrahydrofuran.
- pH : Buffered at 4–6 (acetic acid).
- Temperature : 25–40°C.
Mechanism :
- Imine Formation : The ketone and amine condense to form an imine.
- Reduction : The imine is reduced to the secondary amine.
Advantages :
- Mild conditions suitable for acid-sensitive substrates.
- Compatibility with diverse reducing agents.
Challenges :
- Low reactivity of aromatic amines in imine formation.
- Competing over-reduction of the ketone.
Yield :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Acidic, reflux | 60–75% | Single-step, high atom economy | Byproduct formation |
| Michael Addition | Thermal/Lewis acid | 50–65% | Regioselective, scalable intermediates | Multi-step, enone stability issues |
| Reductive Amination | Mild, buffered | 40–55% | Mild conditions, functional group tolerance | Low yields with aromatic amines |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
The compound 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone , also known as DMAP , is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article aims to explore its applications in scientific research, particularly in organic synthesis, photochemistry, and material science.
Structure and Characteristics
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
The compound features a ketone functional group, which is central to its reactivity and utility in synthesis. Its structure includes both aromatic and aliphatic components, contributing to its versatility in various chemical reactions.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable in the development of complex organic molecules.
Example Reactions:
- Amination Reactions : Used as a precursor for synthesizing amines.
- Coupling Reactions : Acts as a coupling agent in the formation of biaryl compounds.
Photochemistry
This compound has been studied for its photochemical properties, particularly its ability to absorb UV light and participate in photoreaction pathways.
Key Findings:
- Photostability : Exhibits stability under UV irradiation, making it suitable for applications in UV-sensitive formulations.
- Photoinitiators : Its derivatives are used as photoinitiators in polymerization processes, especially in the production of coatings and adhesives.
Material Science
In material science, this compound has been explored for its role in developing new materials with specific properties.
Applications:
- Polymer Chemistry : Used in the synthesis of polymers that require specific thermal or mechanical properties.
- Nanotechnology : Investigated for potential applications in nanocomposites due to its compatibility with various substrates.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of DMAP as a key intermediate for synthesizing biaryl compounds through cross-coupling reactions. The research highlighted the compound's effectiveness in increasing yields and reducing reaction times compared to traditional methods.
Case Study 2: Photoinitiator Development
Research conducted on the photoinitiating properties of DMAP derivatives showed significant promise for use in UV-curable coatings. The findings indicated that these derivatives could enhance curing efficiency while maintaining desirable mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Compounds:
Analysis :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound (electron-donating) contrasts with the 4-methoxyphenyl group in and , which enhances solubility via polarity.
- Bioactivity Correlations : Compounds with morpholine substituents (e.g., ) often exhibit improved pharmacokinetic profiles due to increased hydrogen-bonding capacity, whereas chloro-substituted analogs (e.g., ) may display altered receptor binding affinities.
Analogues with Heterocyclic Modifications
Key Compounds:
Analysis :
- Thiophene vs.
- Sulfur Modifications : Sulfur atoms in may confer redox activity or toxicity, as seen in other thioether-containing pharmaceuticals.
Pharmacologically Active Cathinone Derivatives
Key Compounds:
Analysis :
- Substituent Position: The 3,4-dimethylanilino group in the target compound may reduce CNS penetration compared to smaller substituents (e.g., methylamino in ).
- Metabolism: N-Acetyltransferase 2 (NAT2) polymorphisms significantly influence the detoxification of methylamino-substituted cathinones like 3-MMC , suggesting similar metabolic challenges for the target compound.
Antimicrobial and Antitubercular Derivatives
Key Compounds:
Analysis :
- Selenadiazole vs. Anilino: The selenadiazole-containing compound demonstrates potent antitubercular activity, highlighting the role of heterocyclic selenium in targeting Mycobacterium tuberculosis. In contrast, the target compound’s anilino group may prioritize CNS interactions over antimicrobial effects.
Biological Activity
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is structurally related to a class of compounds known as chalcones, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, showcasing IC50 values indicative of its potency. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.51 |
| A549 (Lung Cancer) | 2.10 |
| HeLa (Cervical Cancer) | 1.65 |
These results suggest that the compound can effectively inhibit the growth of these cancer cells at low concentrations.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity. Preliminary studies show that it possesses significant inhibitory effects against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4-8 μg/mL, indicating a potent antimicrobial effect.
Case Study 1: Antitumor Efficacy
In a controlled experiment involving xenograft models of breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation.
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound activates the SHP1 pathway, which is known to dephosphorylate key signaling molecules involved in cell survival and proliferation. This activation was shown to enhance apoptosis in cancer cells through the downregulation of STAT3 signaling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methylpropiophenone with 3,4-dimethylaniline under acidic catalysis (e.g., HCl or Lewis acids like AlCl₃). Optimization includes adjusting reaction temperature (80–120°C), molar ratios (1:1.2 for amine:ketone), and catalyst loading. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography. Similar propanone derivatives highlight the importance of anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- 1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the carbonyl (C=O) carbon (δ ~200 ppm) are critical diagnostic signals.
- IR Spectroscopy : The ketone C=O stretch (~1700 cm⁻¹) and N-H bending (if present, ~1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (expected m/z ~295) and fragmentation patterns validate the molecular formula.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related chalcone derivatives .
Advanced Research Questions
Q. How can computational chemistry models predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) basis set) can model frontier molecular orbitals (HOMO-LUMO), charge distribution, and dipole moments. Solvent effects should be incorporated using the Polarizable Continuum Model (PCM). For analogs like 3,4-difluorophenylpropanone, electron-withdrawing substituents reduce HOMO-LUMO gaps, enhancing electrophilic reactivity. Such models guide predictions of reaction sites for functionalization or biological activity .
Q. What experimental strategies resolve contradictions in reported bioactivity or physicochemical data across studies?
- Discrepancies may arise from impurities, assay conditions (e.g., cell lines, solvent polarity), or measurement techniques. Mitigation strategies include:
- Reproducibility protocols : Standardize solvent systems (e.g., DMSO concentration ≤1% in bioassays) and purity verification via HPLC (>95%).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Cohort studies : Test the compound alongside structurally related analogs (e.g., 4-methylpropiophenone derivatives) to isolate substituent effects .
Q. How can researchers analyze the stability and degradation pathways of this compound under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months, monitoring degradation via HPLC.
- Mechanistic insights : Propanone derivatives are prone to hydrolysis (C=O → COOH) under acidic/alkaline conditions or photodegradation.
- Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C. Related compounds show improved stability when lyophilized .
Methodological Resources
- Synthetic Protocols : Refer to PubChem-derived procedures for analogous propanones, emphasizing catalyst selection and stoichiometry .
- Computational Tools : Utilize Gaussian or ORCA software for DFT studies, validated against crystallographic data from chalcone derivatives .
- Safety Guidelines : Follow SDS recommendations for handling aryl amines and ketones, including PPE (gloves, fume hood) and emergency protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
